NNK (Standard)

Catalog No.
S537434
CAS No.
64091-91-4
M.F
C10H13N3O2
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NNK (Standard)

CAS Number

64091-91-4

Product Name

NNK (Standard)

IUPAC Name

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3

InChI Key

FLAQQSHRLBFIEZ-UHFFFAOYSA-N

SMILES

Array

solubility

10 to 50 mg/mL at 65.3 °F (NTP, 1992)
Soluble in water and organic solvents

Synonyms

4'-(nitrosomethylamino)-1-(3-pyridyl)-1-butanone, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, 4-(methylnitrosoamino)-1-(3-pyridyl)-1-butanone, 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone, 4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone, NNK cpd

Canonical SMILES

CN(CCCC(=O)C1=CN=CC=C1)N=O

The exact mass of the compound 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone is 207.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 65.3° f (ntp, 1992)soluble in water and organic solventsin water, 1.03x10+5 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a tobacco-specific nitrosamine (TSNA) recognized as a Group 1 carcinogen in humans by the International Agency for Research on Cancer (IARC).[1][2] It is formed during the curing and processing of tobacco and is a critical analyte in the safety and compliance testing of tobacco products and in mechanistic cancer research.[3][4][5] A high-purity, certified NNK standard is essential for developing and validating analytical methods, quantifying impurity levels, and ensuring that products meet regulatory safety limits set by agencies like the FDA.[5][6][7]

In analytical and research settings, substituting the NNK standard is not viable due to its distinct regulatory, metabolic, and analytical roles. Regulatory bodies and standard methods, such as those from CORESTA, specifically mandate the quantification of NNK, not just the general class of nitrosamines.[4][8] Metabolites like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) serve as biomarkers for longer-term exposure but cannot replace the parent compound for analyzing source material or studying initial metabolic activation.[9] Furthermore, in validated quantitative methods like isotope-dilution LC-MS/MS, the unlabeled NNK standard serves as the essential calibrant for creating the standard curve, a role that cannot be fulfilled by its deuterated analog (e.g., NNK-d4), which is used exclusively as an internal standard to correct for analytical variability.[10][11]

Essential Calibrant for Validated Isotope Dilution LC-MS/MS Workflows

In modern quantitative analysis of TSNAs, the unlabeled NNK standard is required for external calibration, while a stable isotope-labeled (SIL) version like NNK-d4 is used as an internal standard (IS).[10][11] The unlabeled standard is used to generate a multi-point calibration curve (e.g., 2 ng/mL to 1000 ng/mL), against which the analyte concentration in a sample is measured.[10] The SIL IS is added at a fixed concentration to all samples, calibrators, and quality controls to correct for variations in sample extraction, matrix effects, and instrument response. These two components have distinct, non-interchangeable functions that are both required to achieve high accuracy and precision.[12]

Evidence DimensionFunction in Isotope Dilution LC-MS/MS
Target Compound DataExternal Calibrant: Used to build a concentration-response curve to quantify unknown samples.
Comparator Or BaselineNNK-d4 (Internal Standard): Added at a constant concentration to all samples to normalize for analytical variability.
Quantified DifferenceFundamentally different and complementary roles; one cannot be substituted for the other in a validated assay.
ConditionsValidated LC-MS/MS methods for quantification of tobacco-specific nitrosamines.[8][11][13]

Procurement of both the unlabeled standard and its isotope-labeled analog is mandatory for any laboratory performing validated, high-precision quantitative analysis of NNK.

Greater Carcinogenic Potency and Distinct Mechanistic Target vs. NNN

NNK is a more potent carcinogen than its close analog N'-Nitrosonornicotine (NNN). In a comparative bioassay in Syrian golden hamsters, 90% of animals treated with NNK developed tumors of the nasal cavity, trachea, or lungs. In contrast, the same dosing regimen of NNN induced tumors in only two animals (10%).[14] While both are Group 1 carcinogens, NNN is primarily associated with esophageal cancer, whereas NNK is a potent inducer of lung tumors across all animal species tested.[1][15] This organ-specific difference is critical for research, making the procurement of NNK essential for studies focused on lung carcinogenesis.

Evidence DimensionTumor Induction Rate (Assay B)
Target Compound Data90% (18 of 20 animals developed tumors)
Comparator Or BaselineNNN: 10% (2 of 20 animals developed tumors)
Quantified Difference9-fold higher tumor incidence under identical conditions.
Conditions75 subcutaneous injections of 0.012 mmol of NNK or NNN in Syrian golden hamsters.[14]

Researchers investigating the mechanisms of lung cancer must procure NNK, as its carcinogenic potency and target organ specificity are not replicated by NNN.

Differentiated Biomarker Utility: Parent Compound vs. Long Half-Life Metabolite

The procurement decision between NNK and its primary metabolite, NNAL, depends on the specific exposure window being investigated. NNK itself is the procarcinogen found directly in tobacco products and smoke.[16] Its metabolite, NNAL, is recognized as the preferred biomarker for exposure in human urine due to its long biological half-life of 10-45 days, which reflects cumulative or intermittent exposure over weeks.[16][17] However, quantifying the parent NNK is essential when analyzing the source of exposure (e.g., tobacco products, smoke, environmental samples) or studying the initial metabolic conversion in preclinical models.[15][18] For instance, one study found detectable NNK in hair samples from non-smokers, identifying it as the best hair biomarker for TSNA exposure, whereas NNAL was undetectable.[15]

Evidence DimensionBiomarker Application
Target Compound DataDirect measurement of the procarcinogen in source materials (tobacco, smoke) and some biological matrices (hair).
Comparator Or BaselineNNAL: Measurement of a long half-life metabolite in urine to assess cumulative human exposure over several weeks.
Quantified DifferenceDifferent biological half-lives and matrices of detection, reflecting different exposure timeframes.
ConditionsHuman biomonitoring for exposure to tobacco-specific nitrosamines.[15][17]

Labs analyzing tobacco products or conducting preclinical toxicology require the parent NNK standard, whereas epidemiological studies on cumulative exposure often require the NNAL standard, making them non-interchangeable.

Regulatory Compliance and Quality Control Testing of Tobacco Products

For laboratories performing routine analysis of cigarettes, smokeless tobacco, or e-liquids according to established methods like CORESTA Recommended Methods 72 or 75. A certified NNK standard is required to accurately quantify this regulated, harmful constituent, ensuring product safety and compliance with reporting requirements.[4][8]

High-Precision Bioanalysis with Isotope Dilution Mass Spectrometry

In clinical or toxicological laboratories developing or running validated LC-MS/MS assays for NNK in biological matrices. This standard is the necessary external calibrant used in conjunction with an isotope-labeled internal standard (e.g., NNK-d4) to achieve the highest levels of accuracy and reproducibility required for biomarker studies.[10][11]

Mechanistic Research in Lung Carcinogenesis

For academic and industrial researchers investigating the specific molecular pathways of tobacco-induced lung cancer. Due to its superior potency and distinct organotropism compared to analogs like NNN, the NNK standard is the correct choice for in vivo and in vitro models aimed at elucidating mechanisms of DNA adduct formation and tumorigenesis in the lung.[1][14]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

4-(n-nitroso-n-methylamino)-1-(3-pyridyl)-1-butanone (nnk) is a pale yellow crystalline solid. (NTP, 1992)
Pale yellow solid; [CAMEO] White solid; [MSDSonline]
Solid

Color/Form

Light-yellow crystalline soild

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Exact Mass

207.100776666 Da

Monoisotopic Mass

207.100776666 Da

Heavy Atom Count

15

Density

less than 1 (NTP, 1992)

LogP

log Kow = 0.00 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

151 to 153 °F (NTP, 1992)
63 °C
64 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7S395EDO61

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (84.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (91.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

The metabolic activation of NNK and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) to DNA adducts is critical for the expression of their carcinogenic activities. The metabolic activation process has been documented extensively in laboratory animals. Cytochrome P450 enzymes are the principal catalysts of this process, and those in the 2A family appear to be the most efficient in both humans and laboratory animals. NNK is a genotoxic compound. It was shown to be mutagenic in bacteria, in rodent fibroblasts and in human lymphoblastoid cells in vitro. It caused cytogenic effects in a variety of mammalian cells in vitro and induced transformation of the pancreatic duct cells of hamsters. In vivo, NNK induced micronucleus formation in the bone marrow of mice and DNA strand breaks in the hepatocytes of rats and hamsters. NNAL was reported to be mutagenic in Salmonella in a single study. In addition to the classical mechanisms of carcinogenesis that proceed through the formation of DNA adducts, NNK also binds to nicotinic and other receptors, which leads to downstream effects that contribute to the development of cancer. These effects have been observed in experimental systems including pancreatic and lung cells from humans and laboratory animals.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine are the most abundant strong carcinogens in smokeless tobacco; uptake and metabolic activation in smokeless tobacco users have been clearly observed. In rats, combined application of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N'-nitrosonornicotine induced oral tumors consistent with their induction by smokeless tobacco. One of the mechanisms of carcinogenicity is cytochrome P450-mediated alpha-hydroxylation, which leads to the formation of DNA and hemoglobin adducts that are commonly detected in users of tobacco.
Structure-activity studies suggest that both DNA methylation and pyridyloxobutylation are important in NNK-induced lung tumorigenesis in rats.
Persistent O6-MeGua is the critical determinant of lung tumor induction in A/J mice, but does not account for differences in sensitivity to NNK induced lung tumorigenesis between A/J and C57BL/6 mice. ... Levels of O6-methylguanine (O6-MedGuo) measured 96 hr after treatment of A/J mice correlate strongly with tumor multiplicity, independent of the source of the methylating agent, e.g. NNK ... . In addition, GC to AT transitions in codon 12 of the K-ras gene are observed in a high percentage of lung tumors induced by NNK in A/J mice, consistent with the importance of O6-MeGua. ... Pyridyloxobutyl adducts inhibit O6-alkylguanine-DNA alkyltransferase (AGT), the enzyme responsible for the repair of O6-MedGuo. Since O6-MedGuo is also formed by metabolic activation of NNK, this phenomenon is probably important in the persistence of O6-MedGuo in NNK-exposed tissues.
For more Mechanism of Action (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (13 total), please visit the HSDB record page.

Vapor Pressure

6.8X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

64091-50-5
64091-91-4

Absorption Distribution and Excretion

Extensive studies have examined the metabolism of NNK and the formation of DNA adducts by NNK and its metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in humans and laboratory animals; the metabolic pathways and structures of DNA adducts have been characterized comprehensively. NNK and NNAL have been detected in the saliva of smokeless tobacco users, and NNAL and another metabolite of NNK, NNAL-glucuronide, have been quantified in human urine. The presence of these metabolites, which are specific to exposure to tobacco products (e.g. in smokers, users of smokeless tobacco and nonsmokers exposed to secondhand tobacco smoke), signals human uptake and metabolism of NNK, and their quantification allows an estimation of the dose of NNK absorbed. Dose calculations show that the total amounts of NNK taken up by people who used tobacco products for a period of 30 years or more approximate the total amounts that induce tumors in rats.
Absorption of NNK in smokeless tobacco users was demonstrated by the detection of its metabolites, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and NNAL-glucuronide (Gluc), in plasma and urine and of NNAL-N-oxide in urine. Similar results have been obtained in smokers, although only NNAL has been reported in plasma. NNAL-N-Gluc comprised 50 +/- 25% of total NNAL-Gluc in the urine of smokers and 24 +/- 12% in snuff-dippers. Toombak users excreted exceptionally high levels of NNAL and NNAL-Gluc (0.12 to 0.14 mg per day), which demonstrated a higher uptake of NNK by humans than of any other non-occupational carcinogen.
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), but not NNAL-Gluc, was detected in the amniotic fluid of mothers who smoked. Both NNAL and NNAL-Gluc were detected in the urine of neonates born to mothers who smoked, but not in the urine of newborns of nonsmoking mothers. These results indicate that NNK is converted to NNAL in the mother, and that NNAL crosses the placental barrier and is absorbed and metabolized to NNAL-Gluc in the late stages of fetal development. /NNAL/
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and NNAL-Gluc are excreted in the urine more slowly than would be expected, based on their structures, after cessation of smoking or smokeless tobacco use. One week after smoking cessation, 34.5% of baseline NNAL plus NNALGluc was detected in urine, whereas the corresponding values for the structurally related compounds cotinine and nicotine were 1.1 and 0.5%, respectively. Even 6 weeks after cessation, 7.6% of the original levels of NNAL plus NNAL-Gluc remained. The distribution half-life of NNAL and NNAL-Gluc was 3 to 4 days, while the elimination half-life was 40 to 45 days. Total body clearance of NNAL was estimated to be 61.4 +/- 35.4 mL/min, and the volume of distribution in the beta-phase was estimated to be 3800 +/- 2100 L, which indicates substantial distribution into tissues. After cessation of smokeless tobacco use, the distribution half-lives of NNAL (1.32 +/- 0.85 versus 3.35 +/- 1.86 days) and NNAL-Gluc (1.53 +/- 1.22 versus 3.89 +/- 2.43 days) were significantly shorter than those in smokers. There were no significant differences in the terminal half-lives. /NNAL/
For more Absorption, Distribution and Excretion (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (10 total), please visit the HSDB record page.

Metabolism Metabolites

NNK uptake by measurement of the urinary metabolites 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and its glucuronides (total NNAL) has been reported in many studies, but there are no data in the literature on the percentage of the NNK dose that is converted to NNAL in smokeless tobacco users. ... 15 male subjects abstained from tobacco use for 3 weeks before placing 2 g smokeless tobacco between their cheeks and gums for 30 min. They then continued abstinence and collected three consecutive 24-hr urine samples. The amount of NNK in the tobacco before and after use was determined along with the amount in expectorated saliva. The NNK dose thus calculated was compared with the amount of total NNAL excreted in the next 72 hr. These data, taken together with previous pharmacokinetic data, show that the percent conversion of NNK to total NNAL in smokeless tobacco users is approximately 14% to 17%. This figure can be used to calculate daily exposure to NNK in smokeless tobacco users ( approximately 6 ug). The results of this study also indicate that metabolic activation of NNK to intermediates that can react with DNA is its major pathway of metabolism in smokeless tobacco users.
NNK can be converted to the pyridine oxidation products 4-(methylnitrosamino)-1-[3- (6-hydroxypyridyl)]-1-butanone (6-HONNK) and NNK-N-oxide. Denitrosation of NNK followed by oxidation produces myosmine. NNK can replace nicotinamide in NADP+ or NADPH, to yield NNK adenosine dinucleotide phosphate ((NNK)ADP+) and (NNK)ADPH (reduced form). Carbonyl reduction of NNK produces NNAL which can be conjugated by glucuronidation giving four diastereomers of NNAL-Gluc: two isomers of 4- (methylnitrosamino)-1-(3-pyridyl)-1-(O-beta-D-glucopyranuronosyl)butane (NNAL-O-Gluc) and two isomers of 4-(methylnitrosamino)-1-(3-pyridyl-N-beta-D-glucopyranuronosyl)-1- butanolonium inner salt (NNAL-N-Gluc). NNAL is also converted to NNAL-N-oxide and NNAL(ADP+).
Alpha-Hydroxylation of NNK and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) leads to DNA and hemoglobin adducts. Hydroxylation of the NNK methyl group gives 4-(hydroxymethylnitrosamino)-1-(3-pyridyl)-1-butanone (alpha-HOMeNNK) which can be conjugated as a glucuronide, alpha-HOMeNNK-Gluc. -HOMeNNK spontaneously decomposes to 4-oxo-4-(3-pyridyl)-1-butanediazohydroxide (POB-DZH) and formaldehyde. POB-DZH reacts with water to give 4-hydroxy-1-(3-pyridyl)- 1-butanone (HPB) which can be conjugated as its glucuronide, HPB-Gluc. POB-DZH also reacts with DNA and haemoglobin to produce a series of adducts. Alpha-Hydroxylation of the NNK methylene group produces 4-(methylnitrosamino)-1-(3-pyridyl)- 1-(4-hydroxy)butanone (alpha-HOMethyleneNNK). This metabolite spontaneously decomposes to 4-(3-pyridyl)-4-oxobutanal (keto aldehyde) and methanediazohydroxide (Me- DZH). Keto aldehyde is further metabolized to 4-(3-pyridyl)-4-oxobutanoic acid (keto acid) which in turn can be converted to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). Me-DZH reacts with water to yield methanol and with DNA to produce methyl adducts as shown in Figures 2 and 5. NNAL similarly undergoes alpha-hydroxylation at its methylene group to yield 4-(methylnitrosamino)-1-(3-pyridyl)-1-(4-hydroxy)butanol (alpha-HOMethyleneNNAL) and at its methyl group to yield 4-(hydroxymethylnitrosamino)-1-(3-pyridyl)- 1-butanol (alpha-HOMeNNAL). Alpha-HOMethyleneNNAL spontaneously decomposes to Me- DZH and 5-(3-pyridyl)-2-hydroxytetrahydrofuran (lactol), which can be converted to hydroxy acid. Alpha-HOMeNNAL spontaneously decomposes to 4-hydroxy-4-(3-pyridyl)-1- butanediazohydroxide (PHB-DZH) and formaldehyde. PHB-DZH reacts with water to yield 4-(3-pyridyl)butane-1,4-diol (diol), cyclizes to 2-(3-pyridyl)tetrahydrofuran (pyridylTHF) and reacts with DNA and hemoglobin to produce adducts.
CYPs are the major catalysts of NNK alpha-hydroxylation in humans and rodents. ... The relative efficiencies in NNK metabolism by human CYP are (from greatest catalyst to least): 2A13 > 2B6 > 2A6 > 1A2 ~ 1A1 > 2D6 ~ 2E1 ~ 3A4. ... The actual involvement of these enzymes in NNK metabolism in vivo depends on many factors that include relative expression levels, the amount of CYP oxido-reductase expressed in a given tissue, tissue localization and inducibility of individual CYPs, and the concentration of NNK in human tissues. Among hepatic CYPs, 2B6 has the highest affinity for NNK. However, low levels of this enzyme are present in most liver samples. CYP2A6 is also present at relatively low levels, and accounts for < 1% to 4% of the total CYP content. Levels of CYP1A2 are four- to 20-fold higher than those of CYP2A6. Therefore, despite its somewhat higher Km and lower Vmax/Km, CYP1A2 is most probably as important a catalyst of NNK alpha-hydroxylation in human liver as CYP2A6. CYP3A4 may also play a role in hepatic NNK alpha-hydroxylation, since it is often present at concentrations that are 10 to 50 times greater than those of CYP2A6. It is not possible to rule out completely the presence of CYP2A13, the best known human catalyst of NNK metabolism, in the liver. However, the very low hepatic mRNA levels of CYP2A13 relative to CYP2A6 suggest that, if this enzyme is present, it is so at very low levels. Results to date do not identify that any single CYP in the liver is a key player in NNK activation. Several enzymes, including CYP1A2, CYP2A6, CYP2B6 and CYP3A4, clearly play a role. The relative contribution of any one of these CYPs varies among individuals, and their relative abundance and catalytic efficiencies suggest that rarely, if ever, is one of them the dominant catalyst.
For more Metabolism/Metabolites (Complete) data for 4-(N-Nitrosomethylamino)-1-(3-pyridyl)-1-butanone (19 total), please visit the HSDB record page.
4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK) has known thirdhand smoke metabolites that include 4-hydroxy-4-(3-pyridyl)-butanoic acid (HPBA), 3-(Oxolan-2-yl)pyridine, 4-Hydroxy-4-pyridin-3-ylbutanal, 4-Hydroxy-4-(methylnitrosoamino)-1-(3-pyridinyl)-1-butanone, 2-Hydroxy-1-pyridin-3-ylpropan-1-one, 4-[(Hydroxymethyl)nitrosoamino]-1-(3-pyridinyl)-1-butanone, NNK-N-Oxide, 4-Oxo-4-(3-pyridyl)-butanoic acid (OPBA), NNAL-N-glucoronide, 1-(3-Pyridinyl)-1,4-butanediol (1,4-Diol), 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), alpha-[3-[(Hydroxymethyl)nitrosoamino]propyl]-3-pyridinemethanol, 4-Oxo-4-pyridin-3-ylbutane-1-diazonium, 5-(3-Pyridyl)-tetrahydro-furan-2-one(lactone), 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB), 4-Oxo-4-(pyridin-3-yl)butanal, 5-(3-Pyridyl))-2-hydroxytetrahydrofuran (lactol), NNAL-N-Oxide, 1-(Methylnitrosoamino)-4-(3-pyridinyl)-1,4-butanediol, iso-NNAL, NNAL-O-glucoronide, and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a known thirdhand smoke metabolite of 4-(Methylnitrosoamino)-1-(3-pyridinyl)-1-butanone (NNK).
NNK has known human metabolites that include 4-[(Hydroxymethyl)nitrosoamino]-1-(3-pyridinyl)-1-butanone.

Associated Chemicals

4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanol; 76014-81-8 (metabolite)

Wikipedia

4-(N-nitrosomethylamino)-1-(3-pyridyl)-1-butanone

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

... By reaction of sodium hydroxide and sodium nitrite with 4-(N-methyl)-1-(3-pyridyl)-1-butanone dichloride
One of the products of the reaction of nicotine with nitrite

General Manufacturing Information

NNK is formed by oxidation and nitrosation of nicotine and is produced during the curing of tobacco and in smoking. ... Common cigarette filters considerably reduce the amount of NNK that reaches the smoker.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

... Male ICR mice were exposed to NNK (0.5 mg/mouse) and sodium arsenite (0, 10, or 20 mg/kg) daily via gavaging for 10 days and their urine was collected at day 10 for NNK metabolite analysis. Liver samples were also obtained for CYP2A enzyme and DNA adducts evaluations. Both the cyp2a4/5 mRNA levels and the CYP2A enzyme activity were significantly elevated in arsenic-treated mice liver. Furthermore, urinary NNK metabolites in NNK/arsenic co-treated mice also increased compared to those treated with NNK alone. Concomitantly, DNA adducts (N(7)-methylguanine and O(6)-methylguanine) were significantly elevated in the livers of mice co-treated with NNK and arsenic. Our findings provide clear evidence that arsenic increased NNK metabolism by up-regulation of CYP2A expression and activity leading to an increased NNK metabolism and DNA adducts (N(7)-methylguanine and O(6)-methylguanine). These findings suggest that in the presence of arsenic, NNK could induce greater DNA adducts formation in hepatic tissues resulting in higher carcinogenic potential.
The NNK/mouse lung model has been used extensively by numerous investigators to determine factors, conditions, drugs or chemopreventive compounds that can modulate the formation of lung tumors in mice. One of these studies is summarized below. A study was conducted to determine the capacity of cigarette smoke to induce lung tumors and promote lung tumorigenesis induced by NNK. Groups of 20 female A/J mice, 7 weeks of age, were exposed for 6 hr per day on 5 days per week for 26 weeks to filtered air (FA), cigarette smoke (CS; diluted mainstream smoke (target concentration, 250 mg total particulate matter/cu m) from IR3 research cigarettes), NNK or NNK plus CS. Mice were exposed for 3 days to 50% of the target concentration of CS and for 4 days to 75% of the target concentration of CS before full exposure. Three days before CS exposure, mice received an intraperitoneal injection of 100 mg/kg bw NNK in 0.1 mL saline. Mice were killed 5 weeks after the exposures were terminated. Total tumors were enumerated macroscopically and characterized microscopically. Differences in survival were analysed by Breslow statistics in a Kaplan-Meier survival analysis. Student's t-test with a Bonferroni multiple comparisons correction was used to examine group differences in lung weight, tumor multiplicity for all animals and tumor multiplicity in tumor-bearing animals, with significance set at the p < 0.05 level. The lung tumor incidence among the four groups was: FA, 5/19 (26%); CS, 0/19 (0%); FA + NNK, 19/20 (95%); and CS + NNK, 13/16 (81%). The lung tumor multiplicities (total tumors/animal at risk) were: FA, 0.32 +/- 0.58 tumors per animal; FA+ NNK, 2.50 +/- 1.67 tumors per animal; and CS + NNK, 2.50 +/- 1.97. Those among tumour-bearing animals were: FA, 1.20 +/- 0.44 tumors per animal; FA+ NNK, 2.63 1.61 tumors per animal; and CS + NNK, 3.08 +/- 1.71. CS exposure decreased both body weights and lung weights, but treatment with NNK had no additional effect. Tumor multiplicity was greater in the FA + NNK- and the CS + NNK-treated groups compared with the FA- and CS-treated groups (p < 0.05) among all animals, but tumor multiplicity in the tumor-bearing animals did not differ between the FA-, FA + NNK- or CS + NNK-treated groups.

Dates

Last modified: 08-15-2023
1: Cheng G, Li J, Zheng M, Zhao Y, Zhou J, Li W. NNK, a tobacco-specific carcinogen, inhibits the expression of lysyl oxidase, a tumor suppressor. Int J Environ Res Public Health. 2014 Dec 23;12(1):64-82. doi: 10.3390/ijerph120100064. PubMed PMID: 25546273; PubMed Central PMCID: PMC4306850.
2: Tong M, Yu R, Deochand C, de la Monte SM. Differential Contributions of Alcohol and the Nicotine-Derived Nitrosamine Ketone (NNK) to Insulin and Insulin-Like Growth Factor Resistance in the Adolescent Rat Brain. Alcohol Alcohol. 2015 Nov;50(6):670-9. doi: 10.1093/alcalc/agv101. Epub 2015 Sep 15. PubMed PMID: 26373814; PubMed Central PMCID: PMC4608623.
3: Wu Q, Nadesalingam J, Moodley S, Bai X, Liu M. XB130 translocation to microfilamentous structures mediates NNK-induced migration of human bronchial epithelial cells. Oncotarget. 2015 Jul 20;6(20):18050-65. PubMed PMID: 25980441; PubMed Central PMCID: PMC4627235.
4: Tong M, Yu R, Silbermann E, Zabala V, Deochand C, de la Monte SM. Differential Contributions of Alcohol and Nicotine-Derived Nitrosamine Ketone (NNK) to White Matter Pathology in the Adolescent Rat Brain. Alcohol Alcohol. 2015 Nov;50(6):680-9. doi: 10.1093/alcalc/agv102. Epub 2015 Sep 15. PubMed PMID: 26373813; PubMed Central PMCID: PMC4608624.
5: Zhang D, Lei J, Ma J, Chen X, Sheng L, Jiang Z, Nan L, Xu Q, Duan W, Wang Z, Li X, Wu Z, Wu E, Ma Q, Huo X. β2-adrenogenic signaling regulates NNK-induced pancreatic cancer progression via upregulation of HIF-1α. Oncotarget. 2016 Apr 5;7(14):17760-72. doi: 10.18632/oncotarget.5677. PubMed PMID: 26497365; PubMed Central PMCID: PMC4951248.
6: Zabala V, Tong M, Yu R, Ramirez T, Yalcin EB, Balbo S, Silbermann E, Deochand C, Nunez K, Hecht S, de la Monte SM. Potential contributions of the tobacco nicotine-derived nitrosamine ketone (NNK) in the pathogenesis of steatohepatitis in a chronic plus binge rat model of alcoholic liver disease. Alcohol Alcohol. 2015 Mar;50(2):118-31. doi: 10.1093/alcalc/agu083. Epub 2015 Jan 24. PubMed PMID: 25618784; PubMed Central PMCID: PMC4327341.
7: Tang W, Kuruvilla SA, Galitovskiy V, Pan ML, Grando SA, Mukherjee J. Targeting histone deacetylase in lung cancer for early diagnosis: (18)F-FAHA PET/CT imaging of NNK-treated A/J mice model. Am J Nucl Med Mol Imaging. 2014 Jun 7;4(4):324-32. eCollection 2014. PubMed PMID: 24982818; PubMed Central PMCID: PMC4074498.
8: Li L, Megaraj V, Wei Y, Ding X. Identification of cytochrome P450 enzymes critical for lung tumorigenesis by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): insights from a novel Cyp2abfgs-null mouse. Carcinogenesis. 2014 Nov;35(11):2584-91. doi: 10.1093/carcin/bgu182. Epub 2014 Aug 30. PubMed PMID: 25173884; PubMed Central PMCID: PMC4216058.
9: Wei B, Blount BC, Xia B, Wang L. Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011-2012. J Expo Sci Environ Epidemiol. 2016 May-Jun;26(3):249-56. doi: 10.1038/jes.2014.88. Epub 2015 Jan 7. PubMed PMID: 25564369; PubMed Central PMCID: PMC4520776.
10: Bodhicharla R, Ryde IT, Prasad GL, Meyer JN. The tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) induces mitochondrial and nuclear DNA damage in Caenorhabditis elegans. Environ Mol Mutagen. 2014 Jan;55(1):43-50. doi: 10.1002/em.21815. Epub 2013 Sep 7. PubMed PMID: 24014178.
11: Cao B, Zhang Q, Ji H, Liu J, Lang H, Feng M, Zhang J. Simultaneous determination of NNK and its metabolites in mouse tissue for evaluating the effects of chronic alcohol consumption on the metabolism of NNK in mouse liver and lung. Anal Bioanal Chem. 2014 Jul;406(18):4465-71. doi: 10.1007/s00216-014-7851-3. Epub 2014 May 11. PubMed PMID: 24817362.
12: Naizhen X, Linnoila RI, Kimura S. Co-expression of Achaete-Scute Homologue-1 and Calcitonin Gene-Related Peptide during NNK-Induced Pulmonary Neuroendocrine Hyperplasia and Carcinogenesis in Hamsters. J Cancer. 2016 Oct 23;7(14):2124-2131. eCollection 2016. PubMed PMID: 27877229; PubMed Central PMCID: PMC5118677.
13: Jamal QM, Dhasmana A, Lohani M, Firdaus S, Ansari MY, Sahoo GC, Haque S. Binding Pattern Elucidation of NNK and NNAL Cigarette Smoke Carcinogens with NER Pathway Enzymes: an Onco- Informatics Study. Asian Pac J Cancer Prev. 2015;16(13):5311-7. PubMed PMID: 26225671.
14: Hu CW, Hsu YW, Chen JL, Tam LM, Chao MR. Direct analysis of tobacco-specific nitrosamine NNK and its metabolite NNAL in human urine by LC-MS/MS: evidence of linkage to methylated DNA lesions. Arch Toxicol. 2014 Feb;88(2):291-9. doi: 10.1007/s00204-013-1137-y. Epub 2013 Sep 22. PubMed PMID: 24057573.
15: Mennecier G, Torres LN, Cogliati B, Sanches DS, Mori CM, Latorre AO, Chaible LM, Mackowiak II, Nagamine MK, Da Silva TC, Fukumasu H, Dagli ML. Chronic exposure of lung alveolar epithelial type II cells to tobacco-specific carcinogen NNK results in malignant transformation: a new in vitro lung carcinogenesis model. Mol Carcinog. 2014 May;53(5):392-402. doi: 10.1002/mc.21987. Epub 2012 Nov 30. PubMed PMID: 23203541.
16: Ge GZ, Xu TR, Chen C. Tobacco carcinogen NNK-induced lung cancer animal models and associated carcinogenic mechanisms. Acta Biochim Biophys Sin (Shanghai). 2015 Jul;47(7):477-87. doi: 10.1093/abbs/gmv041. Epub 2015 Jun 3. Review. PubMed PMID: 26040315.
17: Xue J, Yang S, Seng S. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. Cancers (Basel). 2014 May 14;6(2):1138-56. doi: 10.3390/cancers6021138. PubMed PMID: 24830349; PubMed Central PMCID: PMC4074821.
18: Sun Z, Xiao Z. 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) regulates CTL activation and memory programming. Biochem Biophys Res Commun. 2013 Jun 7;435(3):472-6. doi: 10.1016/j.bbrc.2013.05.011. Epub 2013 May 11. PubMed PMID: 23673295; PubMed Central PMCID: PMC3787869.
19: Modesto JL, Hull A, Angstadt AY, Berg A, Gallagher CJ, Lazarus P, Muscat JE. NNK reduction pathway gene polymorphisms and risk of lung cancer. Mol Carcinog. 2015 Jun;54 Suppl 1:E94-E102. doi: 10.1002/mc.22187. Epub 2014 Jun 29. PubMed PMID: 24976539.
20: Carson JL, Brighton LE, Jaspers I. Phenotypic modification of human airway epithelial cells in air-liquid interface culture induced by exposure to the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Ultrastruct Pathol. 2015 Apr;39(2):104-9. doi: 10.3109/01913123.2014.960546. Epub 2014 Oct 2. PubMed PMID: 25275891.

Explore Compound Types